1-(Difluoromethyl)-1H-benzo[d]imidazole
Overview
Description
1-(Difluoromethyl)-1H-benzo[d]imidazole is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. The incorporation of fluorine atoms into organic molecules often results in enhanced biological activity and improved physicochemical properties, making such compounds valuable in drug development and other applications.
Mechanism of Action
Target of Action
Imidazole derivatives have been known to exhibit a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
Mode of Action
It’s worth noting that imidazole derivatives have been reported to block aq signal reception at the level of pqsr, leading to a reduced transcription of the pqsa-lux genes and ultimately reduction in the luminescence readout .
Biochemical Pathways
Imidazole derivatives are known to be key components in a variety of everyday applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Result of Action
Imidazole derivatives have been reported to exhibit antibacterial and antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-1H-benzo[d]imidazole typically involves the difluoromethylation of benzimidazole derivatives. One common method is the visible light-induced radical cascade difluoromethylation/cyclization of imidazoles with unactivated alkenes using difluoromethyltriphenylphosphonium bromide as the precursor . This method is characterized by mild conditions, no requirement for additives, and a wide substrate scope.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using reagents such as chlorodifluoromethane or fluoroform . These reagents are affordable and can be used to perform difluoromethylation on a multikilogram scale.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and sulfonylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized benzimidazole derivatives, while substitution reactions can introduce a wide range of functional groups onto the benzimidazole ring .
Scientific Research Applications
1-(Difluoromethyl)-1H-benzo[d]imidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound is important in the agrochemical industry and shares similar difluoromethylation characteristics.
N-(Difluoromethyl)pyridin-2(1H)-one: Known for its enzyme inhibitory properties and potential as a drug molecule.
Uniqueness: 1-(Difluoromethyl)-1H-benzo[d]imidazole is unique due to its specific structure and the presence of the difluoromethyl group, which imparts distinct physicochemical properties and biological activities. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
1-(difluoromethyl)benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c9-8(10)12-5-11-6-3-1-2-4-7(6)12/h1-5,8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAZYWRRGKZZKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515578 | |
Record name | 1-(Difluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84941-15-1 | |
Record name | 1-(Difluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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